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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B610962

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor gamma (RORYy), and particularly its T-cell specific isoform
RORyt, has emerged as a critical therapeutic target for a range of autoimmune and
inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, its
inhibition offers a promising strategy to quell pro-inflammatory responses. This guide provides
an objective comparison of two compounds known to modulate RORYy activity: the synthetic
inverse agonist SR1555 hydrochloride and the well-established cardiac glycoside, digoxin.

At a Glance: Key Differences
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Feature

SR1555 Hydrochloride

Digoxin

Mechanism of Action

Selective RORYy Inverse

Agonist

RORYyt Antagonist (at high
concentrations) / Potential

Agonist (at low concentrations)

Reported IC50 for RORy

~1-1.5 pM[1][2][3]

~1.98 pM[4]

Selectivity

High selectivity for RORy over
RORa, LXR, and FXR[3]

Selective for RORy over
RORa[4][5][6€]

Key Biological Effects

Suppresses Thl7
differentiation, inhibits IL-17
production, and increases

regulatory T (Treg) cells.[1][2]

Suppresses Th1l7
differentiation and IL-17
production at high
concentrations.[4][5][6] May
enhance RORyt-dependent
transcription at lower, non-toxic

concentrations.[7][8][9]

Primary Therapeutic Area

Research in autoimmune

diseases.

Cardiac conditions

(arrhythmias, heart failure).

Mechanism of Action: A Tale of Two Molecules

SR1555 hydrochloride acts as a potent and selective inverse agonist of RORy.[1][2] This

means it binds to the receptor and promotes a conformational change that actively represses

its basal transcriptional activity. This leads to a downstream reduction in the expression of

RORYy target genes, most notably IL-17, a key cytokine in inflammatory responses.

Furthermore, SR1555 has been shown to not only inhibit the pro-inflammatory Th17 lineage but

also to promote the development of anti-inflammatory regulatory T (Treg) cells, offering a dual

mechanism for immune modulation.[1][2]

Digoxin, a compound long used in cardiology, has been identified as an inhibitor of RORyt

transcriptional activity.[4] It achieves this by binding to the ligand-binding domain of RORvt,

which prevents the recruitment of coactivators necessary for gene transcription.[5][6] However,

the activity of digoxin on RORYy appears to be highly dependent on its concentration. While

micromolar concentrations lead to the inhibition of Th17 differentiation and IL-17 production,

some studies have reported that lower, non-toxic nanomolar concentrations can paradoxically
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act as an agonist, enhancing RORyt-dependent gene expression.[7][8][9] This dose-dependent
duality is a critical consideration for its potential therapeutic application in inflammatory
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Caption: Comparative mechanisms of SR1555 HCI and Digoxin on RORYy signaling.

Quantitative Comparison of In Vitro Potency

The following table summarizes the available quantitative data for SR1555 hydrochloride and
digoxin from various in vitro assays. It is important to note that these values are from different
studies and direct, head-to-head comparisons in the same experimental setup are not currently
available in the public domain.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.01460/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6330298/
https://pubmed.ncbi.nlm.nih.gov/30666196/
https://www.benchchem.com/product/b610962?utm_src=pdf-body-img
https://www.benchchem.com/product/b610962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

SR1555 . .
Parameter . Digoxin Assay Type
Hydrochloride

Luciferase Reporter

RORYy IC50 1- 1.5 uM[1][2][3] 1.98 uM[4]
Assay
o Cell-based assays
Effect on IL-17 >70% inhibition at 10 Dose-dependent )
) ) (ELA4 cells, primary T-
Production uM[1] suppression[5]

cells)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of common experimental protocols used to assess RORYy inhibition.

RORYy Luciferase Reporter Assay

This cell-based assay is a cornerstone for screening and characterizing RORy modulators.

e Cell Culture and Transfection: HEK293T or other suitable cells are cultured and co-
transfected with two plasmids: one expressing the RORYy ligand-binding domain (LBD) fused
to a Gal4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene
under the control of a Gal4 upstream activation sequence. A Renilla luciferase plasmid is
often co-transfected as an internal control for transfection efficiency.

o Compound Treatment: Following transfection, cells are treated with various concentrations of
the test compounds (e.g., SR1555 hydrochloride or digoxin) or a vehicle control (DMSO).

» Luciferase Activity Measurement: After a defined incubation period (typically 24-48 hours),
cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase
signal is normalized to the Renilla luciferase signal.

o Data Analysis: The normalized luciferase activity is plotted against the compound
concentration to determine the IC50 value, representing the concentration at which the
compound inhibits 50% of the RORYy transcriptional activity.
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Caption: Workflow for a RORYy luciferase reporter assay.

Th17 Differentiation Assay

This assay directly assesses the impact of a compound on the development of IL-17-producing
Th17 cells from naive T-cells.

« |solation of Naive CD4+ T-cells: Naive CD4+ T-cells are isolated from splenocytes or
peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS)
or fluorescence-activated cell sorting (FACS).

¢ Cell Culture and Differentiation: The isolated naive T-cells are cultured in the presence of
Th17-polarizing cytokines (e.g., TGF-3 and IL-6) and T-cell receptor (TCR) stimulation (e.g.,
anti-CD3 and anti-CD28 antibodies). Test compounds are added at various concentrations.

e Analysis of Th17 Population: After several days in culture, the cells are re-stimulated (e.qg.,
with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
The percentage of IL-17-producing cells within the CD4+ T-cell population is then quantified
by intracellular cytokine staining and flow cytometry.

o Cytokine Measurement: The concentration of secreted IL-17 in the cell culture supernatant
can also be measured by ELISA.

Conclusion

Both SR1555 hydrochloride and digoxin demonstrate the ability to inhibit RORy-mediated
Th17 differentiation and IL-17 production, making them valuable tools for studying RORy
biology and its role in disease.

SR1555 hydrochloride stands out as a highly selective and potent research tool, acting as a
true inverse agonist with the added benefit of promoting Treg development. Its well-defined

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b610962?utm_src=pdf-body-img
https://www.benchchem.com/product/b610962?utm_src=pdf-body
https://www.benchchem.com/product/b610962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

mechanism makes it a strong candidate for further preclinical and potentially clinical
development for autoimmune disorders.

Digoxin, while effective at inhibiting RORYy at higher concentrations, presents a more complex
pharmacological profile due to its dose-dependent dual activity and its well-known cardiac
effects. This complexity, along with its narrow therapeutic index for its cardiac applications,
suggests that while it is a useful probe for RORYy research, its direct therapeutic use as a RORy
inhibitor for inflammatory diseases may be challenging. However, its structure could serve as a
scaffold for the development of novel RORy modulators with improved selectivity and safety
profiles.

For researchers in the field, the choice between these two compounds will depend on the
specific experimental goals. SR1555 hydrochloride offers a more targeted and unambiguous
approach for studying RORYy inhibition, while digoxin provides an interesting case study in the
complexities of drug action and the potential for repurposing existing drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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